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molecular formula C9H11FN2 B8630400 1-(3-Fluoropyridin-2-yl)cyclobutan-1-amine

1-(3-Fluoropyridin-2-yl)cyclobutan-1-amine

Cat. No. B8630400
M. Wt: 166.20 g/mol
InChI Key: GNTKFUARIPLYGN-UHFFFAOYSA-N
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Patent
US08969346B2

Procedure details

To a 20 mL microwave reaction vial was added methyl 1-(3-fluoropyridin-2-yl)cyclobutylcarbamate (1.47 g, 6.56 mmol), ethanol (12 mL) and 3N aqueous sodium hydroxide (7 mL). The reaction mixture was heated in the microwave reactor at 150° C. for 30 min. The ethanol was evaporated under reduced pressure and the mixture was extracted with ethyl acetate (30 mL). The aqueous layer was then extracted with ethyl acetate (2×30 mL). The organic layers were combined, dried over Na2SO4, filtered, and concentrated to give 1-(3-fluoropyridin-2-yl)cyclobutanamine (1.01 g, 93%) as a crude yellow oil that was used in the next reaction step without further purification.
Name
methyl 1-(3-fluoropyridin-2-yl)cyclobutylcarbamate
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([C:8]2([NH:12]C(=O)OC)[CH2:11][CH2:10][CH2:9]2)=[N:4][CH:5]=[CH:6][CH:7]=1.[OH-].[Na+]>C(O)C>[F:1][C:2]1[C:3]([C:8]2([NH2:12])[CH2:11][CH2:10][CH2:9]2)=[N:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
methyl 1-(3-fluoropyridin-2-yl)cyclobutylcarbamate
Quantity
1.47 g
Type
reactant
Smiles
FC=1C(=NC=CC1)C1(CCC1)NC(OC)=O
Name
Quantity
7 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 20 mL microwave reaction
CUSTOM
Type
CUSTOM
Details
The ethanol was evaporated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (30 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was then extracted with ethyl acetate (2×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
FC=1C(=NC=CC1)C1(CCC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.01 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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